

# The Impact of Metformin on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Metformin, a cornerstone in the management of type 2 diabetes, exerts profound effects on cellular metabolism that extend beyond its glucose-lowering capabilities. A growing body of evidence reveals that metformin's therapeutic and pleiotropic effects, including its anti-cancer and anti-aging properties, are intrinsically linked to its ability to modulate gene expression profiles. This technical guide provides an in-depth analysis of the molecular mechanisms by which metformin alters the transcriptome, focusing on its primary modes of action: the inhibition of mitochondrial complex I, the activation of AMP-activated protein kinase (AMPK), and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. We will explore the key signaling cascades, present quantitative data on differentially expressed genes, and provide detailed experimental protocols for studying these effects.

## Core Mechanisms of Metformin-Induced Gene Expression Changes

Metformin's influence on gene expression is not mediated by direct interaction with DNA but rather through a cascade of events initiated by its impact on cellular energy status.

## **Inhibition of Mitochondrial Complex I**



The primary and most widely accepted molecular action of metformin is the mild and transient inhibition of mitochondrial respiratory chain complex I.[1] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[2] This altered energy state is the critical trigger for the downstream signaling events that ultimately reshape the cell's transcriptomic landscape.

### **Activation of AMP-Activated Protein Kinase (AMPK)**

The rise in the AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5] Activated AMPK orchestrates a comprehensive reprogramming of metabolic pathways to conserve ATP by stimulating catabolic processes and inhibiting anabolic processes. A significant part of this reprogramming is achieved through the regulation of gene expression. AMPK can directly phosphorylate and modulate the activity of various transcription factors and co-regulators, and also influence the epigenetic landscape.[6]

### **Inhibition of mTOR Signaling**

One of the key downstream targets of AMPK is the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8] AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex (TSC1/TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR complex 1 (mTORC1).[9] The inhibition of mTORC1 signaling leads to a global reduction in protein synthesis and shifts the cellular focus from growth to maintenance and stress resistance, a state reflected in significant changes in gene expression.

## **Key Signaling Pathways and Gene Regulation**

The activation of AMPK and inhibition of mTOR by metformin trigger a complex network of signaling events that converge on the regulation of gene expression.

## The AMPK Signaling Cascade

Upon activation, AMPK phosphorylates a multitude of downstream targets that directly or indirectly influence gene transcription. This includes:

## Foundational & Exploratory





- Forkhead Box O (FOXO) transcription factors: AMPK can activate FOXO transcription factors, which are involved in the expression of genes related to stress resistance, cell cycle arrest, and apoptosis.
- Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): AMPK can activate PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation, leading to increased expression of genes involved in these processes.[10]
- Epigenetic Modifiers: Metformin, through AMPK, can influence the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), leading to changes in histone modifications and chromatin structure, thereby affecting gene accessibility and transcription.





Click to download full resolution via product page

## The mTOR Signaling Pathway

The inhibition of mTORC1 by the AMPK-TSC axis has profound consequences for gene expression, primarily through its effects on protein synthesis and cellular growth programs. Key







downstream effectors of mTORC1 that influence the translatome and subsequently the transcriptome include:

- S6 Kinase (S6K): mTORC1 phosphorylates and activates S6K, which in turn promotes the translation of a specific subset of mRNAs, many of which encode components of the translational machinery.
- 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates and inactivates 4E-BP1, thereby releasing the eukaryotic initiation factor 4E (eIF4E) to initiate cap-dependent translation.

By inhibiting mTORC1, metformin effectively dampens the translation of growth-promoting proteins and can indirectly lead to changes in the abundance of their corresponding mRNAs.





Click to download full resolution via product page

## **Quantitative Analysis of Metformin-Regulated Genes**

Numerous studies employing high-throughput transcriptomic techniques such as RNA sequencing (RNA-seq) and microarray analysis have identified a vast number of genes whose



expression is significantly altered by metformin treatment. Below are tables summarizing key differentially expressed genes in response to metformin in various cellular contexts.

**Genes Upregulated by Metformin** 

| Gene<br>Symbol   | Gene Name                                    | Cellular<br>Context             | Fold<br>Change<br>(approx.) | Function                                     | Reference |
|------------------|----------------------------------------------|---------------------------------|-----------------------------|----------------------------------------------|-----------|
| ATF3             | Activating<br>Transcription<br>Factor 3      | Primary<br>Human<br>Hepatocytes | >10                         | Stress response, gluconeogen esis repression | [11]      |
| KLF6             | Krüppel-like<br>Factor 6                     | Primary<br>Human<br>Hepatocytes | ~4                          | Transcription al regulation, metabolism      | [11]      |
| DDIT4<br>(REDD1) | DNA-<br>Damage-<br>Inducible<br>Transcript 4 | Prostate<br>Cancer Cells        | Variable                    | mTORC1<br>inhibitor                          | [12]      |
| GDF15            | Growth Differentiation Factor 15             | Cancer Cell<br>Lines            | Variable                    | Cytokine,<br>metabolic<br>regulation         | [13]      |

## **Genes Downregulated by Metformin**



| Gene<br>Symbol      | Gene Name                                                | Cellular<br>Context             | Fold<br>Change<br>(approx.) | Function             | Reference |
|---------------------|----------------------------------------------------------|---------------------------------|-----------------------------|----------------------|-----------|
| PCK1<br>(PEPCK)     | Phosphoenol<br>pyruvate<br>Carboxykinas<br>e 1           | Primary<br>Human<br>Hepatocytes | ~2-3                        | Gluconeogen<br>esis  | [10][14]  |
| G6PC                | Glucose-6-<br>Phosphatase<br>Catalytic<br>Subunit        | Primary<br>Human<br>Hepatocytes | ~2                          | Gluconeogen<br>esis  | [10][14]  |
| FASN                | Fatty Acid<br>Synthase                                   | Breast<br>Cancer Cells          | >8                          | Fatty acid synthesis | [15]      |
| SREBF1<br>(SREBP-1) | Sterol Regulatory Element Binding Transcription Factor 1 | Hepatocytes                     | Variable                    | Lipogenesis          | [13]      |

# Experimental Protocols for Studying Metformin's Effects on Gene Expression

To investigate the impact of metformin on gene expression profiles, a combination of high-throughput and targeted molecular biology techniques are employed.

## **Experimental Workflow**





Click to download full resolution via product page

## **Detailed Methodologies**

- Cell Culture and Treatment: Plate primary human hepatocytes at a density of 1x10<sup>6</sup> cells per well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with metformin (e.g., 2.5 mM) or vehicle control for a specified duration (e.g., 8 hours).[11]
- RNA Isolation: Lyse cells directly in the well using TRIzol reagent. Extract total RNA
  according to the manufacturer's protocol, followed by DNase treatment to remove any
  contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer
  and an Agilent Bioanalyzer.

## Foundational & Exploratory





- Library Preparation: Generate cDNA libraries from high-quality total RNA (RIN > 8) using a
  commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This
  typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis,
  end repair, A-tailing, adapter ligation, and PCR amplification.
- Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
- Data Analysis: Perform quality control of raw sequencing reads. Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR. Quantify gene expression levels using tools such as featureCounts or RSEM. Identify differentially expressed genes (DEGs) between metformin-treated and control groups using packages like DESeq2 or edgeR. Perform downstream pathway and gene ontology analysis on the list of DEGs.
- Cell Culture and Cross-linking: Culture cells and treat with metformin as described for RNA-seq. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
   Quench the cross-linking reaction with glycine.
- Chromatin Preparation: Harvest cells, lyse them to release nuclei, and then lyse the nuclei to release chromatin. Shear the chromatin to an average size of 200-600 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27ac) or a transcription factor overnight at 4°C.[11] Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
- Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the antibody-bead complexes.
- Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries on an Illumina platform.



- Data Analysis: Align sequenced reads to the reference genome. Perform peak calling to identify regions of enrichment for the specific histone mark or transcription factor. Annotate peaks to nearby genes and perform motif analysis and pathway analysis.
- RNA Isolation and cDNA Synthesis: Isolate total RNA from metformin-treated and control cells as described for RNA-seq. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or oligo(dT) primers.[16]
- Primer Design and Validation: Design primers specific to the target genes of interest and a stable housekeeping gene (e.g., ACTB, GAPDH). Validate primer efficiency by running a standard curve.
- qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Run the reactions on a real-time PCR instrument.[16]
- Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[16]

#### Conclusion

Metformin's impact on gene expression is a complex and multifaceted process that is central to its therapeutic efficacy and its potential for new clinical applications. By inhibiting mitochondrial complex I and activating the AMPK signaling pathway, metformin initiates a cascade of events that leads to a profound reprogramming of the cellular transcriptome. This guide has provided a technical overview of these mechanisms, presented quantitative data on key regulated genes, and detailed the experimental protocols necessary to investigate these effects further. A deeper understanding of how metformin shapes gene expression profiles will be crucial for optimizing its current use and for the development of novel therapeutic strategies targeting the underlying molecular pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. nihs.go.jp [nihs.go.jp]
- 2. The mechanisms of action of metformin PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin regulates ferroptosis in Skin cutaneous melanoma via ATF3/NRF2 axis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin induces PGC-1α expression and selectively affects hepatic PGC-1α functions
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic Characterization of Metformin Hepatic Response PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin lowers glucose 6-phosphate in hepatocytes by activation of glycolysis downstream of glucose phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [The Impact of Metformin on Gene Expression: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1217508#how-does-metformin-affect-gene-expression-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com